molecular formula C14H11F3O4S B1625314 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene CAS No. 286844-91-5

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene

Cat. No.: B1625314
CAS No.: 286844-91-5
M. Wt: 332.3 g/mol
InChI Key: PXTXILSHMIAKDR-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene is an organic compound that features both trifluoromethoxy and methylsulfonyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-(Trifluoromethoxy)phenol: This can be achieved by reacting 4-hydroxybenzotrifluoride with a suitable base such as sodium hydroxide.

    Etherification: The 4-(Trifluoromethoxy)phenol is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like potassium carbonate to form the desired ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene has several scientific research applications, including:

    Pharmaceuticals: Potential use as a building block for the synthesis of drug candidates with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Agrochemicals: Use in the development of herbicides, fungicides, or insecticides.

    Materials Science: Incorporation into polymers or coatings to impart unique properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In agrochemicals, it may inhibit key metabolic pathways in pests or pathogens, leading to their control or eradication.

Comparison with Similar Compounds

    1-(4-Methoxyphenoxy)-4-(methylsulfonyl)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(4-(Trifluoromethyl)phenoxy)-4-(methylsulfonyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylsulfonylphenoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4S/c1-22(18,19)13-8-6-11(7-9-13)20-10-2-4-12(5-3-10)21-14(15,16)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTXILSHMIAKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437780
Record name 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286844-91-5
Record name 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-fluoro-4-(methylsulfonyl)benzene (2.2 kg), KOH (906.3 g), 4-(trifluoromethoxy)phenol (2.364 kg) and DMSO (4.4 L) was heated to 90° C. and stirred until HPLC showed <0.5% starting material remained (about 10 hours). HPLC conditions: Zorbax SB-C8 4.6 mm×25 cm; mobile phase was a gradient of 70% water with 0.1% H3PO4/30% acetonitrile to 10% water with 0.1% H3PO4/90% acetonitrile over 15 minutes at a flow rate of 1.5 mL/min, followed by a five minute hold at 10/90; UV detection at 220 nM. Retention times: starting sulfone, 4.5 min; desired product, 7.8 min.
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2.2 kg
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Yield
89.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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